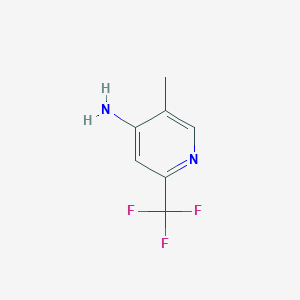

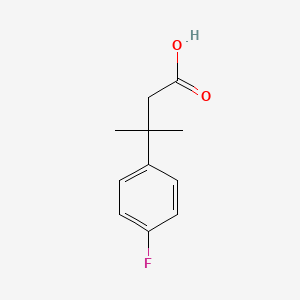

1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-2-carbaldehyde

Vue d'ensemble

Description

The compound "1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-2-carbaldehyde" is not directly discussed in the provided papers. However, the papers do provide insights into similar heterocyclic compounds and their structures, which can be useful for understanding the general characteristics of such compounds. For instance, heterocyclic carbaldehydes like those mentioned in the papers often exhibit interesting chemical and physical properties due to the presence of multiple reactive sites and the potential for intermolecular interactions .

Synthesis Analysis

The synthesis of heterocyclic carbaldehydes can involve a series of reactions, as seen in the

Applications De Recherche Scientifique

Supramolecular Chemistry

- Single Molecule Magnets : A study by Giannopoulos et al. (2014) explored the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, as a ligand for the coordination of paramagnetic transition metal ions. This work led to the creation of a {Mn(III)25} barrel-like cluster demonstrating single-molecule magnetic behavior, an important property in the development of high-density data storage materials and quantum computing (Giannopoulos et al., 2014).

Organic Synthesis and Antimicrobial Research

- Antimicrobial Agents : Bhat et al. (2016) synthesized new pyrazole derivatives, including compounds similar to 1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-2-carbaldehyde, which exhibited broad-spectrum antimicrobial activities. These compounds are potential candidates for developing new antimicrobial drugs (Bhat et al., 2016).

Medicinal Chemistry

- Antifungal and Antibacterial Agents : Research by an anonymous group in 2020 investigated derivatives of pyrrole consisting of chlorine, amide, and 1,3-oxazole fragments, similar to the target compound. These derivatives were found to be effective against Staphylococcus and Candida albicans, indicating their potential as antimicrobial agents (Anonymous, 2020).

Materials Science

- Metalloporphyrins Synthesis : Farhanullah et al. (2009) described the synthesis of heteroaryldipyrromethanes and metalloporphyrins using derivatives of pyrrole-2-carbaldehyde. Metalloporphyrins are crucial in fields like catalysis, organic electronics, and photodynamic therapy (Farhanullah et al., 2009).

Chemical Synthesis Techniques

- Microwave Irradiation Synthesis : Gašparová et al. (2005) utilized microwave irradiation for synthesizing substituted furo[3,2-b]pyrrole-5-carbohydrazides from related compounds, demonstrating the efficiency of microwave techniques in organic synthesis (Gašparová et al., 2005).

Asymmetric Synthesis

- Tetrahydropyrrolopyrazines Synthesis : Gualandi et al. (2011) researched the asymmetric synthesis of tetrahydropyrrolo[1,2-a]pyrazines, using 1-(2-haloethyl)pyrrole-2-carbaldehydes, which are structurally related to the compound of interest. Such research is crucial in the synthesis of complex organic molecules with potential pharmaceutical applications (Gualandi et al., 2011).

Food Science

- Natural Product Isolation : Kikuchi et al. (2015) isolated new compounds from watermelon seeds, including pyrazole-alkaloids with a pyrrole ring, highlighting the role of pyrrole derivatives in the study of natural products and their potential health benefits (Kikuchi et al., 2015).

Mécanisme D'action

Target of Action

It’s worth noting that oxazole derivatives have been evaluated for their affinity at adenosine a1 and a2a receptors .

Mode of Action

Oxazole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Given the compound’s potential interaction with adenosine receptors , it may influence processes regulated by these receptors, such as inflammation, neurotransmission, and cardiovascular function.

Safety and Hazards

Orientations Futures

Propriétés

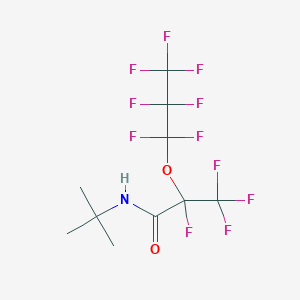

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-5-9(10-13-7)11-4-2-3-8(11)6-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJRQMKXVNMMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrole-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Fluorophenyl)methyl]propanedinitrile](/img/structure/B3041685.png)

![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041697.png)

![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041698.png)

![1-[4-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B3041702.png)